molecular formula C6H9NO2 B12932485 Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Cat. No.: B12932485
M. Wt: 127.14 g/mol
InChI Key: JQVALCAVCNFEMZ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fused ring system consisting of a furan and a pyrrolidine ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, followed by epimerization and crystallization steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate critical cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3aS,6aR)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one

InChI

InChI=1S/C6H9NO2/c8-6-5-2-7-1-4(5)3-9-6/h4-5,7H,1-3H2/t4-,5-/m1/s1

InChI Key

JQVALCAVCNFEMZ-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H]2COC(=O)[C@@H]2CN1

Canonical SMILES

C1C2COC(=O)C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.